molecular formula C8H6FN3O B15263671 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol

5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B15263671
M. Wt: 179.15 g/mol
InChI Key: RZLWLHIDLXXZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5th position and a triazolyl group at the 2nd position of the phenol ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 5-fluoro-2-nitrophenol with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then cyclized with formic acid to yield the triazole ring . The reaction conditions generally include heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound is known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both a fluorine atom and a triazolyl group on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-2-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H6FN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H

InChI Key

RZLWLHIDLXXZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)N2C=NN=C2

Origin of Product

United States

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